4-(4-Fluorophenyl)pyrimidine-2-carboxylic acid
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Overview
Description
4-(4-Fluorophenyl)pyrimidine-2-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a fluorophenyl group at the 4-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)pyrimidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a multi-component reaction involving substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-fluorobenzene as a starting material.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs with different functional groups .
Scientific Research Applications
4-(4-Fluorophenyl)pyrimidine-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to various biological effects . For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, it can interact with viral proteins, inhibiting viral replication and exhibiting antiviral activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)pyridine-2-carboxylic acid: Similar structure with a pyridine ring instead of a pyrimidine ring.
4-(4-Benzyloxy)phenylpyrimidine: Contains a benzyloxy group instead of a fluorophenyl group.
4-(4-Chlorophenyl)pyrimidine-2-carboxylic acid: Contains a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
4-(4-Fluorophenyl)pyrimidine-2-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and development .
Properties
Molecular Formula |
C11H7FN2O2 |
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Molecular Weight |
218.18 g/mol |
IUPAC Name |
4-(4-fluorophenyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O2/c12-8-3-1-7(2-4-8)9-5-6-13-10(14-9)11(15)16/h1-6H,(H,15,16) |
InChI Key |
AOUQKAZNNUFZBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)C(=O)O)F |
Origin of Product |
United States |
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